molecular formula C12H13BrFNO B1374071 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one CAS No. 1339089-38-1

3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one

Cat. No.: B1374071
CAS No.: 1339089-38-1
M. Wt: 286.14 g/mol
InChI Key: ZJANZAHNNZICIN-UHFFFAOYSA-N
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Description

3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one (CAS No: 1339089-38-1) is a halogenated pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 12 H 13 BrFNO and a molecular weight of 286.14 g/mol, this compound is supplied with a guaranteed purity of ≥95% . The structure of this molecule, featuring a pyrrolidin-2-one core substituted with a bromine atom at the 3-position and a 1-(4-fluorophenyl)ethyl group on the nitrogen, makes it a valuable synthetic intermediate. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of a diverse array of more complex derivatives for structure-activity relationship (SAR) studies . This scaffold is relevant for researchers investigating compounds with potential central nervous system (CNS) activity. Structurally related pyrrolidine-2,5-dione and pyrrolidin-2-one derivatives have demonstrated promising anticonvulsant and antinociceptive properties in preclinical models, with some showing activity through interaction with neuronal voltage-sensitive sodium and L-type calcium channels . The presence of the bromine and fluorophenyl substituents can significantly influence the compound's binding affinity and metabolic stability, allowing for the modulation of its physicochemical and pharmacological properties . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8(9-2-4-10(14)5-3-9)15-7-6-11(13)12(15)16/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJANZAHNNZICIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the 4-Fluorophenyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-fluorophenyl ethyl halide, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

    Substitution: NaN3, RSH, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of brominated carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology and Medicine:

    Pharmacological Research: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents targeting various biological pathways.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Agrochemicals: Explored for use in the development of new agrochemical agents.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one ()
  • Core : Pyridin-2-one (six-membered ring) vs. pyrrolidin-2-one (five-membered lactam).
  • Molecular Weight : 268.08 g/mol (lighter due to smaller core).
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one ()
  • Core : Pyridin-2-one with methoxy substitution.
  • Substituents : 2-methoxyphenyl (electron-donating group vs. 4-fluoro’s electron-withdrawing effect).
  • Molecular Weight: 288.12 g/mol (C₁₂H₁₀BrNO₂).
  • Impact : Methoxy groups enhance solubility but reduce metabolic stability compared to fluorine .

Substituent Variations on Pyrrolidin-2-one

3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one ()
  • Substituents : Additional bromomethyl at position 4; 3-(trifluoromethyl)phenyl group.
  • Molecular Weight: 370.02 g/mol (C₁₂H₁₀Br₂F₃NO).
  • Impact : The trifluoromethyl group increases lipophilicity (logP), while dual bromine atoms may elevate steric hindrance and reactivity .
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one ()
  • Molecular Weight: 254.12 g/mol (C₁₁H₁₂BrNO).
  • Impact : Methyl groups enhance metabolic stability but reduce polarity compared to fluorine .
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone ()
  • Substituents : 4-bromo-2-fluorophenylmethyl (direct attachment vs. ethyl linker).
  • Molecular Weight: 272.12 g/mol (C₁₁H₁₁BrFNO).

Aliphatic vs. Aromatic Substituents

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one ()
  • Substituents : Isopropyl group (fully aliphatic).
  • Molecular Weight: 206.08 g/mol (C₇H₁₂BrNO).
  • Impact : Aliphatic chains reduce aromatic interactions but improve solubility and synthetic accessibility .

Key Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Halogen Profile Notable Properties
Target Compound Pyrrolidin-2-one 3-Br, 1-(4-F-phenyl)ethyl 286.02 Br, F CCS = 162.4 Ų ([M+H]⁺)
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one Pyridin-2-one 2-F-phenyl 268.08 Br, F Higher aromaticity
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one Pyrrolidin-2-one 4-Br-3-Me-phenyl 254.12 Br Increased metabolic stability
3-Bromo-4-(bromomethyl)-1-[3-(CF₃)phenyl]pyrrolidin-2-one Pyrrolidin-2-one 4-BrMe, 3-CF₃-phenyl 370.02 Br (x2), F₃C High lipophilicity
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone Pyrrolidin-2-one 4-Br-2-F-benzyl 272.12 Br, F Ortho-fluoro para-bromo effects

Research Implications

  • Bioactivity : Fluorine and bromine in the target compound may enhance binding to halogen-bonding receptors, while the ethyl linker balances flexibility and steric bulk.
  • Synthetic Challenges : Introducing the 4-fluorophenyl ethyl group requires precise coupling steps, contrasting with simpler aryl-methyl analogs (e.g., ).
  • Drug Design: Compared to pyridinone analogs (), the pyrrolidinone core offers conformational flexibility, beneficial for targeting proteins with deep binding pockets.

Biological Activity

3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a 4-fluorophenyl group attached to a pyrrolidinone ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and material science.

  • Molecular Formula : C12H13BrFNO
  • Molecular Weight : 286.14 g/mol
  • CAS Number : 1339089-38-1

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Alkylation with 4-Fluorophenyl Group : This step uses a 4-fluorophenyl ethyl halide in the presence of bases like potassium carbonate (K2CO3) in aprotic solvents such as dimethylformamide (DMF) .

Pharmacological Research

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities, although specific mechanisms remain to be elucidated.
  • Analgesic Properties : The compound may also exhibit analgesic effects, making it a candidate for pain management therapies .

The biological activity of this compound is influenced by its interaction with various molecular targets, including enzymes and receptors. The bromine and fluorine substituents are believed to enhance binding affinity and specificity, which may lead to modulation of biological pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-Bromo-1-[1-(4-chlorophenyl)ethyl]pyrrolidin-2-oneStructureChlorine instead of fluorine
3-Bromo-1-[1-(4-methylphenyl)ethyl]pyrrolidin-2-oneStructureMethyl group instead of fluorine

The presence of fluorine in the target compound is significant due to its electronegativity and small size, which can enhance metabolic stability and biological interactions compared to its analogs .

Antibacterial and Antifungal Activity

Recent studies have explored the antibacterial properties of pyrrolidine derivatives, including variations like this compound. For instance:

  • In vitro tests showed that certain pyrrolidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL .

Material Science Applications

The compound is also being investigated for its potential applications in material science, particularly in developing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to novel applications in various technological fields .

Scientific Research Applications

Pharmacological Research

3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one has been investigated for its potential pharmacological activities, including:

  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for further drug development targeting inflammatory diseases .
  • Analgesic Properties : Its analgesic potential is also being explored, particularly in relation to pain management therapies .

Drug Development

The compound serves as a scaffold for developing new therapeutic agents targeting various biological pathways. The unique structural features imparted by the bromine and fluorine substituents can enhance binding affinity to specific molecular targets, which is crucial in drug design .

Material Science Applications

In material science, this compound is utilized in synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials with tailored functionalities .

Agrochemical Applications

This compound is also being explored for its potential use in developing new agrochemical agents. The structural characteristics may allow it to interact favorably with biological systems relevant to agriculture .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromo ketone functionality undergoes nucleophilic substitution with various nucleophiles:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Amine alkylationPyrrolidine in Et₂O at 0°C → RT2-pyrrolidin-1-yl derivatives82%
Thiazole formationEthanol reflux with 2-aminothiazolesImidazo[1,2-b]pyridazine derivatives32%
EtherificationK₂CO₃/DMF with phenolic compoundsAryloxyacetyl derivatives46-91%

Key characteristics:

  • Reactions typically require polar aprotic solvents (DMF, acetonitrile)

  • Base catalysis (K₃PO₄, NaOEt) enhances reaction rates

  • Steric hindrance from the 1-(4-fluorophenyl)ethyl group directs substitution to the less hindered α-position

Ring-Opening and Lactam Modifications

The pyrrolidin-2-one ring participates in controlled ring-opening reactions:

Experimental conditions observed:

  • Acid-catalyzed ring expansion

    • Toluene, p-TsOH, 130°C → Trans/cis dioxolane derivatives (51% yield)

    • Mechanism involves keto-enol tautomerization followed by cyclization

  • Base-mediated dehalogenation

    • NaOH/EtOH removes bromine via elimination pathways

    • Forms conjugated enone systems (reported 68% yield for analogous compounds)

Cross-Coupling Reactions

The bromine atom enables modern transition metal-catalyzed couplings:

Coupling TypeCatalytic SystemApplicationsEfficiency
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl synthesis72%*
SonogashiraPd/CuI/PPh₃Alkynylated derivatives65%*
Buchwald-HartwigPd₂(dba)₃/XantphosAminated analogs58%*

*Reported yields for structurally similar compounds from and

Stereochemical Considerations

The chiral center at C(1) influences reaction outcomes:

  • Diastereoselectivity in ring-opening reactions reaches 4:1 dr (trans:cis)

  • Enantiomeric purity is maintained (>99% ee) when using enantiopure starting materials

  • Crystal packing analysis (CCDC 2312340) shows halogen-π interactions between bromine and fluorophenyl groups affecting molecular conformation

Stability and Side Reactions

Critical stability parameters:

  • Thermal decomposition : Onset at 185°C (TGA data for analog in )

  • Light sensitivity : Requires amber glassware for storage

  • Common degradation pathways :

    • Hydrolysis of lactam ring (pH <3 or >11)

    • Halogen exchange with chloride (0.09% occurrence under acidic conditions)

This reactivity profile makes 3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one particularly valuable for developing CNS-targeting therapeutics , advanced material precursors , and chiral catalysts . Recent advances in flow chemistry (PMC9735934) suggest potential for improving yields in large-scale applications.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pyrrolidin-2-one precursor. For example, highlights two routes for a related compound (1-(4-fluorophenyl)pyrrolidin-2-one):

  • Route 1 : Substitution using 2-pyrrolidinone and 4-fluoroiodobenzene (85% yield).
  • Route 2 : Cross-coupling with 4-bromofluorobenzene (59% yield).
    For bromination, N-bromosuccinimide (NBS) under radical initiation or bromine in inert solvents (e.g., CCl₄) is often employed. Yields depend on solvent polarity, temperature (e.g., 0–25°C for NBS reactions), and steric hindrance at the bromination site .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • ¹H/¹³C NMR : Key for confirming substituent positions. and provide NMR data for structurally similar compounds, showing fluorophenyl proton signals at δ 7.17–7.25 ppm and carbonyl carbons at ~170 ppm. Contradictions (e.g., unexpected splitting) may arise from conformational flexibility; variable-temperature NMR or DFT calculations can resolve these .
  • Mass Spectrometry (HRMS) : Validates molecular formula. Use ESI+ or EI modes with isotopic pattern analysis to confirm bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How is crystallographic data for this compound analyzed, and which software tools are recommended?

Single-crystal X-ray diffraction is ideal. Use SHELX (for structure solution/refinement) and ORTEP-3 (for visualization). and emphasize SHELX’s robustness for small molecules, while ORTEP-3 aids in detecting thermal ellipsoid anomalies (e.g., disorder in the fluorophenyl group) .

Advanced Research Questions

Q. How can bromination regioselectivity be controlled during synthesis, and what mechanistic insights guide optimization?

Regioselectivity is influenced by:

  • Radical Stabilization : Use AIBN as an initiator with NBS to target tertiary carbons.
  • Steric Effects : Bulky substituents near the pyrrolidinone ring may divert bromination to less hindered sites.
    demonstrates bromination at the 3-position of a pyrrolidine-dione using 2-bromo-1-(2,4-difluorophenyl)ethanone, achieving 41% yield via SN2-like mechanisms. Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature .

Q. How do conflicting spectral or crystallographic data arise, and what strategies validate structural assignments?

  • NMR Contradictions : Overlapping signals (e.g., pyrrolidinone CH₂ vs. fluorophenyl protons) require 2D techniques (COSY, HSQC). ’s ¹H-¹³C correlation confirmed assignments in a trifluoropropylidene-pyrrolidinone analog .
  • Crystallographic Disorder : Partial occupancy of the fluorophenylethyl group (observed in similar structures) necessitates refinement with constraints (e.g., ISOR in SHELXL) .

Q. What computational methods are suitable for studying this compound’s reactivity or supramolecular interactions?

  • DFT Calculations : Optimize transition states for bromination or hydrogen-bonding interactions (e.g., pyrrolidinone carbonyl with solvents).
  • Molecular Docking : If the compound is a pharmaceutical intermediate, docking studies (AutoDock Vina) can predict binding to biological targets. references a hydrochloride salt’s conformational analysis via X-ray/NMR hybrid methods .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Flow Chemistry : Continuous bromination reduces exothermic risks.
  • Green Solvents : uses ultrasound-promoted synthesis for analogous compounds, reducing reaction time and solvent volume .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for dehalogenation side reactions) improve selectivity .

Methodological Notes

  • Spectral Reference Tables :

    Signal TypeExpected Range (ppm)Assignment
    ¹H (Ar-F)7.15–7.30 (m)Fluorophenyl protons
    ¹³C (C=O)168–172Pyrrolidinone carbonyl
    ¹³C (C-Br)35–40Aliphatic brominated carbon
  • Crystallographic Parameters :

    • Space Group: Commonly P2₁/c for similar brominated pyrrolidinones.
    • R-factors: Aim for R₁ < 0.05 with high-resolution data (<1.0 Å) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
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3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one

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